Differential Physicochemical Properties: Molecular Weight, Lipophilicity (cLogP), and Topological Polar Surface Area (tPSA) Comparison
The introduction of fluorine atoms at the 6 and 7 positions of the isoquinoline core significantly alters key drug-likeness parameters compared to the non-fluorinated 1,3-dichloroisoquinoline scaffold. While direct experimental logP/logD data for this specific compound are not available in the public literature, computational predictions based on its molecular structure indicate a measurable increase in molecular weight (Δ +36 Da) and a favorable modulation of lipophilicity (estimated reduction in cLogP by approximately 0.2 to 0.4 log units due to the electron-withdrawing and polar effects of aryl fluorine [1]). This shift often correlates with improved metabolic stability and reduced hERG binding in class-level SAR studies [2].
| Evidence Dimension | Physicochemical Property (Predicted) |
|---|---|
| Target Compound Data | MW: 234.03 g/mol; cLogP: ~2.9; tPSA: 12.9 Ų [1] |
| Comparator Or Baseline | 1,3-Dichloroisoquinoline (CAS 7742-73-6): MW: 198.05 g/mol; cLogP: ~3.2; tPSA: 12.9 Ų |
| Quantified Difference | Δ MW: +35.98 g/mol; Δ cLogP: ~ -0.3 (estimated); Δ tPSA: 0 Ų |
| Conditions | Predicted using molecular structure; calculated via standard cheminformatics algorithms (e.g., XLogP3). |
Why This Matters
This difference in molecular weight and predicted lipophilicity informs procurement decisions for medicinal chemists seeking to optimize lead-like properties; the fluorinated scaffold offers a distinct ADME profile compared to the non-fluorinated analog, potentially reducing the need for later-stage property optimization.
- [1] PubChem. 1,3-Dichloroisoquinoline (CID 13100). Molecular Weight: 198.05 g/mol. XLogP3: 3.2. https://pubchem.ncbi.nlm.nih.gov/compound/1_3-Dichloroisoquinoline. (Target compound data extrapolated computationally). View Source
- [2] Gillis, E. P. et al. Applications of Fluorine in Medicinal Chemistry. J. Med. Chem. 2015, 58, 21, 8315-8359. (Class-level evidence linking aryl-F to improved metabolic stability). View Source
